molecular formula C17H18N2O B2725577 N-(6-methylpyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 681169-59-5

N-(6-methylpyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B2725577
CAS No.: 681169-59-5
M. Wt: 266.344
InChI Key: OXPSQBCQDQJAHO-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a synthetic small molecule featuring a tetrahydronaphthalene (tetralin) core linked to a 6-methylpyridin-2-yl group via a carboxamide bridge. This structure combines a hydrophobic, rigid tetrahydronaphthalene scaffold, common in many pharmacologically active compounds, with a hydrogen-bond accepting/donating pyridine carboxamide moiety. The tetrahydronaphthalene scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. It is a key component in compounds investigated as opioid receptor ligands for pain management research and as inhibitors of bacterial ATP synthase for anti-tuberculosis applications . Furthermore, similar carboxamide-linked compounds incorporating the tetrahydronaphthalene motif have shown promise in early-stage research for their inhibitory activity against tyrosine kinases, a key target in oncology and signal transduction studies . The specific placement of the methyl group on the pyridine ring is designed to fine-tune the molecule's electronic properties, lipophilicity, and potential target interactions, making it a valuable chemical tool for probe discovery and structure-activity relationship (SAR) studies. Researchers can utilize this compound in hit-to-lead optimization campaigns, as a building block in combinatorial chemistry, or as a reference standard in assay development for various therapeutic areas, including neuroscience, infectious diseases, and cancer research. This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-12-5-4-8-16(18-12)19-17(20)15-10-9-13-6-2-3-7-14(13)11-15/h4-5,8-11H,2-3,6-7H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPSQBCQDQJAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 6-methyl-2-pyridinecarboxylic acid with 5,6,7,8-tetrahydronaphthalene-2-amine under appropriate conditions to form the desired carboxamide. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentrations, leading to more efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(6-methylpyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound’s key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituent Biological Activity/Properties References
N-(6-Methylpyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide 5,6,7,8-Tetrahydronaphthalene 6-Methylpyridin-2-yl (amide) Antimicrobial (inferred from analogs)
(S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide 5,6,7,8-Tetrahydronaphthalene Quinuclidin-3-yl (amide, position 1) Acute toxicity (H302, H315), respiratory irritation (H335)
N-(Pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide (2g) Benzothienopyrimidine Pyridin-4-yl (amide) Broad-spectrum antimicrobial activity
N-[4-((4-Methylpyrimidin-2-yl)sulfamoyl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide 5,6,7,8-Tetrahydronaphthalene Sulfamoylphenyl-pyrimidine Undisclosed (structural focus)

Key Observations :

  • Positional Isomerism : The placement of the amide group on the tetrahydronaphthalene core (position 1 vs. 2) significantly impacts biological activity. For example, the quinuclidin-3-yl derivative (position 1) exhibits acute oral toxicity (H302) and respiratory irritation , whereas the target compound’s activity remains underexplored but may differ due to steric and electronic effects.
  • Heterocyclic Substituents: Pyridinyl groups (e.g., 6-methylpyridin-2-yl) enhance antimicrobial potency compared to bulkier substituents like quinuclidinyl. For instance, compound 2c (a thienopyrimidine analog) showed the best MIC value against P. aeruginosa due to optimal steric compatibility with bacterial targets .
  • Core Modifications: Replacing the tetrahydronaphthalene core with benzothienopyrimidine (as in 2g) broadens antimicrobial spectrum but may alter pharmacokinetic properties like solubility and metabolic stability .

Biological Activity

N-(6-methylpyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

N 6 methylpyridin 2 yl 5 6 7 8 tetrahydronaphthalene 2 carboxamide\text{N 6 methylpyridin 2 yl 5 6 7 8 tetrahydronaphthalene 2 carboxamide}

Key Properties:

  • Molecular Formula: C_{16}H_{19}N_{3}O
  • Molecular Weight: 271.34 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Antitumor Activity : Studies have shown that derivatives of tetrahydronaphthalene compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation markers in vitro and in vivo.
  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial and antifungal activities against a range of pathogens.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For instance, it has been shown to inhibit carbonic anhydrase isozymes with IC50 values ranging from 0.85 to 376 nM .
  • Receptor Modulation : It may also interact with specific receptors influencing cellular signaling pathways related to inflammation and tumorigenesis.

Case Study 1: Antitumor Activity

A study conducted on several tetrahydronaphthalene derivatives demonstrated promising antitumor activity against breast cancer cell lines (MCF-7 and MDA-MB-231). The compound exhibited a dose-dependent inhibition of cell proliferation and induced apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

In an experimental model of acute inflammation induced by lipopolysaccharide (LPS), the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as a therapeutic agent for inflammatory diseases.

Data Tables

Biological ActivityMechanismReference
AntitumorEnzyme Inhibition
Anti-inflammatoryCytokine Modulation
AntimicrobialPathogen Inhibition

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